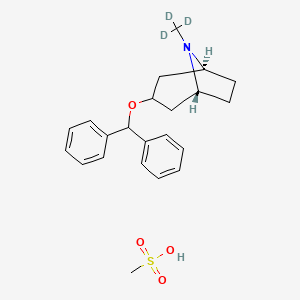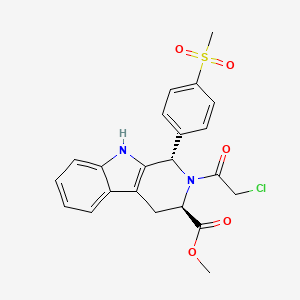
AMOZ-CHPh-4-O-C-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMOZ-CHPh-4-O-C-acid is a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier such as a protein. This compound contains two carbon atoms and one oxygen atom as a spacer. It is primarily used in antibody production, where it is coupled to bovine serum albumin (BSA) for immunogens and to ovalbumin (OVA) for coating antigens .
Vorbereitungsmethoden
The synthesis of AMOZ-CHPh-4-O-C-acid involves several steps. The compound is synthesized by coupling the hapten to a carrier protein. The reaction conditions typically involve the use of a coupling agent such as carbodiimide to facilitate the formation of a stable bond between the hapten and the carrier protein . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
AMOZ-CHPh-4-O-C-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
AMOZ-CHPh-4-O-C-acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: It is used in the production of antibodies for research and diagnostic purposes.
Medicine: It is used in the development of diagnostic assays and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of AMOZ-CHPh-4-O-C-acid involves its ability to bind to specific proteins and elicit an immune response. The compound acts as a hapten, which means it is not immunogenic by itself but can become immunogenic when attached to a larger carrier protein. This binding triggers the production of antibodies that can recognize and bind to the hapten, allowing for its detection and quantification in various assays .
Vergleich Mit ähnlichen Verbindungen
AMOZ-CHPh-4-O-C-acid is unique in its structure and function compared to other similar compounds. Some similar compounds include:
AMOZ-CHPh-4-O-acid: This compound is also a hapten and is used in similar applications as this compound.
AMOZ-CHPh-4-OH: This compound has a similar structure but lacks the carboxylic acid group, which affects its reactivity and applications
Eigenschaften
Molekularformel |
C17H21N3O6 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-13(2-4-14)9-18-20-11-15(26-17(20)23)10-19-5-7-24-8-6-19/h1-4,9,15H,5-8,10-12H2,(H,21,22)/b18-9+ |
InChI-Schlüssel |
KMBZVHIKJKSMRH-GIJQJNRQSA-N |
Isomerische SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(C=C3)OCC(=O)O |
Kanonische SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)











